molecular formula C10-H22-O3 B085679 Propanol, 1(or 2)-(2-butoxymethylethoxy)- CAS No. 35884-42-5

Propanol, 1(or 2)-(2-butoxymethylethoxy)-

Cat. No. B085679
CAS RN: 35884-42-5
M. Wt: 190.28 g/mol
InChI Key: LNFLHXZJCVGTSO-UHFFFAOYSA-N
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Description

Propanol, also known as 1-Propanol or 2-Propanol, is a colorless liquid with a strong, unpleasant odor . It is a primary alcohol with the formula CH3CH2CH2OH and sometimes represented as PrOH or n-PrOH . It is used as a solvent in the pharmaceutical industry, mainly for resins and cellulose esters, and, sometimes, as a disinfecting agent .


Synthesis Analysis

The production of propanol, particularly 1-propanol, is commonly carried out through the hydroformylation of ethylene. This process, also known as the oxo process, involves the reaction of ethylene with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce propanal. The propanal is then reduced to propanol using hydrogen .


Molecular Structure Analysis

Propanol is a C3 diol and is an important platform chemical with high demand in industry . It is characterized by its relatively low melting and boiling points compared to other alcohols . It has a boiling point of around 97 degrees Celsius and a melting point of approximately -127 degrees Celsius .


Chemical Reactions Analysis

Propanol is metabolized by alcohol dehydrogenase (ADH) to propionic acid via the aldehyde and may enter the tricarboxylic acid cycle .


Physical And Chemical Properties Analysis

Propanol is a colorless liquid with a strong, unpleasant odor. It has a boiling point of 97.2 degrees Celsius and a melting point of -126 degrees Celsius. It is soluble in water and has a density of 0.804 g/cm³ . It is a volatile substance, presenting a moderate evaporation rate .

Scientific Research Applications

Solid-Liquid Equilibria Studies

Research on solid-liquid equilibria (SLE) involving 1-methoxy-2-propanol and 2-butoxy ethanol has been conducted, focusing on their interactions with benzene and cyclohexane. The study used visual methods and a Tian-Calvet batch calorimeter to correlate experimental SLE data, providing insights into the thermodynamic properties of these compounds (Negadi, Wilken, & Gmehling, 2006).

Acoustic, Volumetric, and Transport Studies

A study examined molecular interactions in binary mixtures of 1-tert-butoxy-2-propanol with various alcohols, analyzing behaviors such as densities, speeds of sound, and viscosities. This research offers valuable data for understanding the molecular dynamics in such mixtures (Dubey & Kaur, 2015).

Enzymatic Resolution in Organic Synthesis

Enzymatic resolution of 2-phenoxy-1-propanols, a primary alcohol with an oxygen atom at the stereocenter, demonstrates moderate to good enantioselectivity. This process, mediated by lipase from Achromobacter sp., highlights the potential of biocatalysis in producing enantiomerically pure compounds (Miyazawa et al., 2001).

Studies on Oxirane Compounds

Research on oxirane compounds, specifically the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol, contributes to the understanding of chemical reactions and synthesis pathways in organic chemistry (SuamiTetsuo, UchidaIchiro, & UmezawaSumio, 1956).

Density and Viscosity Measurements

Investigations into the densities and viscosities of mixtures containing alkoxypropanols and ethanol provide essential data for industrial applications, particularly in solvent formulation and material processing (Ku, Peng, & Tu, 2001).

Safety And Hazards

Propanol may be harmful if inhaled, absorbed through skin, or swallowed. It causes respiratory tract irritation, skin irritation, and eye irritation .

Future Directions

The commercial production of 1,2-propanediol through microbial biosynthesis is limited by low efficiency, and chemical production of 1,2-propanediol requires petrochemically derived routes involving wasteful power consumption and high pollution emissions. With the development of various strategies based on metabolic engineering, a series of obstacles are expected to be overcome .

properties

IUPAC Name

1-(3-butoxypropoxy)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O3/c1-3-5-7-12-8-6-9-13-10(11)4-2/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFLHXZJCVGTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCOC(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90880530
Record name 1-(3-Butoxypropoxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanol, 1(or 2)-(2-butoxymethylethoxy)-

CAS RN

958819-30-2, 35884-42-5
Record name 1-(3-Butoxypropoxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-butoxymethylethoxy)propanol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.964
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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